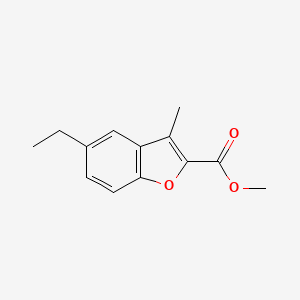

Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate

CAS No.:

Cat. No.: VC20141808

Molecular Formula: C13H14O3

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14O3 |

|---|---|

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | methyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C13H14O3/c1-4-9-5-6-11-10(7-9)8(2)12(16-11)13(14)15-3/h5-7H,4H2,1-3H3 |

| Standard InChI Key | NLIBFZCVZPYABU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OC |

Introduction

Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran derivatives class. It features a benzofuran ring structure, which is a fused bicyclic compound consisting of a benzene ring and a furan ring. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Synthesis

The synthesis of Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate typically involves several key steps, often starting from benzofuran derivatives. The process may include reactions such as esterification, where an acid is converted into its methyl ester using methanol and a catalyst like sulfuric acid or p-toluenesulfonic acid. Solvents such as dichloromethane or ethanol are commonly used, and reaction conditions like temperature and time are optimized to achieve high yields and purity.

Potential Applications

Benzofuran derivatives, including Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate, have been explored for their potential in medicinal chemistry. They are considered promising candidates for various biological activities, such as anti-angiogenic effects and other pharmaceutical applications .

Analytical Techniques

Quantitative analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly used to confirm the purity and structural integrity of benzofuran derivatives during synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume